3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-acetyl-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-14(21)15-6-4-7-18(11-15)25(22,23)20-12-16-5-2-3-8-19(16)17-9-10-24-13-17/h2-11,13,20H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAWHVHVPPTMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide typically involves multi-step organic reactions. . Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, is essential to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.
Scientific Research Applications
NLRP3 Inflammasome Inhibition
Recent studies have highlighted the significance of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide as a potent inhibitor of the NLRP3 inflammasome, which plays a crucial role in various inflammatory diseases. The NLRP3 inflammasome is implicated in conditions such as neurodegenerative disorders, metabolic syndromes, and autoimmune diseases.
Case Studies
- In Vitro Studies :
- In cellular assays, analogs of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide showed IC50 values indicating strong inhibitory effects on IL-1β production, a key pro-inflammatory cytokine regulated by the NLRP3 inflammasome. For instance, one study reported an IC50 value of 0.91 μM for a closely related compound .
- In Vivo Studies :
Comparison with Other Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide | 0.91 | NLRP3 inflammasome inhibition |
| Compound A | 0.65 | NLRP3 inflammasome inhibition |
| Compound B | 1.20 | Non-selective inflammasome inhibition |
This table illustrates that while several compounds exhibit inhibitory effects on the NLRP3 inflammasome, 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide shows competitive potency.
Implications for Drug Development
The unique structural features of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide make it a promising candidate for further development into therapeutics targeting inflammatory diseases. Its sulfonamide backbone provides a scaffold for modifications that could enhance bioavailability and selectivity.
Future Research Directions
- Optimization of Structure : Further studies are needed to explore how modifications to the thiophene or benzene rings affect biological activity.
- Clinical Trials : Moving towards clinical trials will be crucial to evaluate safety and efficacy in humans.
- Exploration of Other Applications : Investigating potential uses in other therapeutic areas such as cancer treatment or metabolic disorders could broaden its applicability.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene and benzyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, emphasizing differences in substituents, physicochemical properties, and reported applications.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Comparative Insights:
- Structural Diversity : The target compound’s 2-(thiophen-3-yl)benzyl group distinguishes it from analogs with indole (3r, 8e) or furan (7) substituents. Thiophene’s sulfur atom may improve lipophilicity compared to oxygen-containing furan .
- Biological Relevance : Indole-containing analogs (3r, 8e) are often associated with kinase or protease inhibition, whereas thiophene derivatives (target, 7, 13) are explored in antimicrobial or anti-inflammatory contexts due to sulfur’s role in redox interactions .
- Synthetic Complexity : The target compound’s benzyl-thiophene linkage requires multi-step synthesis, possibly involving Suzuki-Miyaura coupling or reductive amination, whereas simpler analogs like N-(3-acetylphenyl)thiophene-2-sulfonamide (13) may be synthesized via direct sulfonylation .
Physicochemical Properties:
- Solubility : The acetyl group in the target compound likely reduces aqueous solubility compared to methoxy or methyl-substituted analogs (7, 8e) but improves membrane permeability .
- Thermal Stability : Halogenated derivatives (7) exhibit higher melting points (~133–134°C) due to crystal packing, whereas the target compound’s melting point is unreported but anticipated to be lower due to flexible benzyl-thiophene linkage .
Research Findings and Implications
Recent studies highlight the versatility of sulfonamide scaffolds in drug discovery. For example:
- Gold-Catalyzed Synthesis : describes a gold-catalyzed method to synthesize indole-containing sulfonamides, suggesting that similar strategies could optimize the target compound’s yield .
- Crystal Engineering : The chloro-methoxy derivative (7) was refined using SHELXL (), underscoring the importance of crystallography in understanding sulfonamide packing and stability .
- QSAR Models : Analogous compounds in are used in quantitative structure-activity relationship (QSAR) models, which could predict the target’s bioavailability or toxicity .
Biological Activity
3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHN OS
- Molecular Weight : 371.47 g/mol
- CAS Number : 1797184-54-3
The biological activity of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide primarily involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group facilitates hydrogen bonding with active sites, while the thiophene and benzyl moieties enhance binding affinity through hydrophobic interactions. This dual interaction can modulate various biochemical pathways, leading to significant biological effects.
1. Antimicrobial Activity
Research indicates that compounds similar to 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide exhibit potent antimicrobial properties. For instance, related sulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain benzenesulfonamide derivatives had minimum inhibitory concentrations (MICs) ranging from 6.45 to 6.72 mg/mL against common bacterial strains such as E. coli and S. aureus .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 4a | E. coli | 6.67 |
| 4d | S. aureus | 6.63 |
2. Anti-inflammatory Activity
In vivo studies have shown the anti-inflammatory effects of sulfonamide derivatives, where compounds significantly inhibited carrageenan-induced rat paw edema by up to 94% . This suggests that similar mechanisms may be at play for 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide.
3. Cardiovascular Effects
The impact of sulfonamides on cardiovascular health has been explored using isolated rat heart models. Studies indicate that certain derivatives can alter perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various benzenesulfonamides, including those structurally similar to our compound of interest. The results indicated significant antibacterial activity, particularly against multi-drug resistant strains .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on the anti-inflammatory effects of sulfonamides, researchers found that specific derivatives could effectively reduce inflammation markers in animal models, supporting the hypothesis that similar compounds might exert comparable effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide?
- The synthesis typically involves:
- Sulfonamide bond formation : Reaction of a benzenesulfonyl chloride derivative with a substituted benzylamine (e.g., 2-(thiophen-3-yl)benzylamine) under basic conditions (e.g., pyridine or triethylamine) .
- Acetylation : Introduction of the acetyl group via Friedel-Crafts acylation or nucleophilic substitution, using reagents like acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
- Purification via column chromatography or recrystallization to achieve high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound and validating its structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing thiophene protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 396.08) .
- X-ray Crystallography : SHELXL software for resolving crystal structures and confirming stereochemistry .
Q. What preliminary biological screening approaches are recommended for this compound?
- In vitro assays :
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or cyclooxygenase inhibition, given sulfonamide’s known targets .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational binding predictions and experimental bioactivity data?
- Integrated approach :
- Molecular docking (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., carbonic anhydrase IX) .
- Site-directed mutagenesis : Validate binding residues (e.g., replacing Zn²⁺-coordinating histidines in enzyme active sites) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities (ΔG, Kd) to reconcile discrepancies .
Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining yield and purity?
- Process optimization :
- Continuous flow chemistry : Enhances efficiency and reduces side reactions during sulfonamide bond formation .
- Microwave-assisted synthesis : Reduces reaction time for acetylation steps (e.g., 30 minutes vs. 6 hours under conventional heating) .
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scale-up .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Key modifications :
- Thiophene substitution : Compare 3-yl vs. 2-yl thiophene positioning to optimize π-π stacking with hydrophobic enzyme pockets .
- Acetyl group replacement : Test trifluoroacetyl or nitro groups to modulate electron-withdrawing effects and solubility .
- Data-driven SAR table :
| Derivative | Modification | IC₅₀ (Cancer Cells) | Notes |
|---|---|---|---|
| Parent | None | 12.5 μM | Baseline |
| CF₃-acetyl | Trifluoroacetyl | 8.2 μM | Enhanced lipophilicity |
| NO₂-acetyl | Nitro group | 15.7 μM | Reduced activity due to steric hindrance |
Q. What advanced techniques validate target engagement in cellular environments?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to intracellular targets by monitoring protein thermal stability shifts .
- Surface plasmon resonance (SPR) : Real-time analysis of binding kinetics (kon/koff) using recombinant target proteins .
Data Contradiction Analysis
Q. How to address conflicting results between anti-proliferative activity and enzyme inhibition assays?
- Hypothesis testing :
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .
- Metabolic stability : Assess compound half-life in cell media (e.g., LC-MS/MS) to rule out rapid degradation .
- Control experiments : Include structurally similar but inactive analogs to isolate specific mechanisms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
